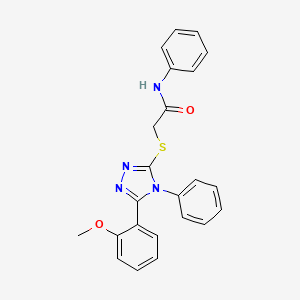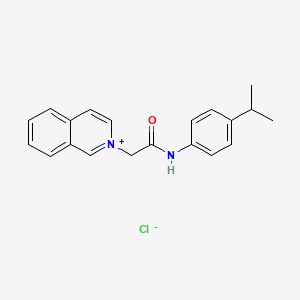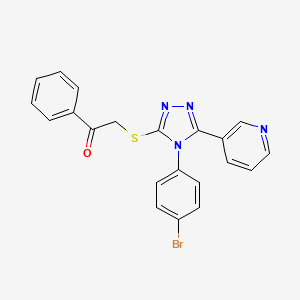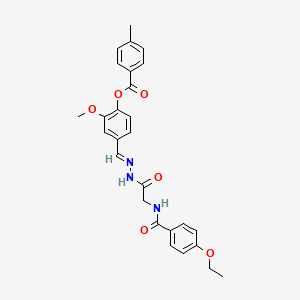![molecular formula C23H17Cl2N3O2S B12012011 N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12012011.png)
N-(3,4-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-diclorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología, la medicina y la industria. Este compuesto presenta un núcleo de quinazolinona, un grupo diclorofenilo y una porción de sulfanilacetamida, lo que lo convierte en una molécula única con diversas propiedades químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3,4-diclorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida normalmente implica varios pasos:
Formación del núcleo de quinazolinona: Esto se puede lograr haciendo reaccionar ácido antranílico con un aldehído o cetona apropiado en condiciones ácidas o básicas.
Introducción del grupo diclorofenilo: Este paso implica la cloración de un anillo fenilo utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Unión de la porción de sulfanilacetamida: Esto se hace haciendo reaccionar el intermedio de quinazolinona con un tiol y un derivado de acetamida en condiciones adecuadas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3,4-diclorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Usando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Reacciones de sustitución de halógenos utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas en presencia de una base como el hidróxido de sodio.
Principales Productos Formados
Oxidación: Formación de sulfoxidos o sulfonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de quinazolinona sustituidos.
Aplicaciones Científicas De Investigación
N-(3,4-diclorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Usado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-diclorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o modular la función del receptor al interactuar con los sitios de unión. Estas interacciones pueden conducir a varios efectos biológicos, incluida la inhibición de la proliferación celular o la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(4-Fluorofenil)piperazina
- Arquitecturas puenteadas por disilano
- Propionato de etilo 3-(furan-2-il)
Singularidad
N-(3,4-diclorofenil)-2-{[3-(4-metilfenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. A diferencia de compuestos similares, presenta un núcleo de quinazolinona con un grupo diclorofenilo y una porción de sulfanilacetamida, lo que la convierte en una molécula versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H17Cl2N3O2S |
|---|---|
Peso molecular |
470.4 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H17Cl2N3O2S/c1-14-6-9-16(10-7-14)28-22(30)17-4-2-3-5-20(17)27-23(28)31-13-21(29)26-15-8-11-18(24)19(25)12-15/h2-12H,13H2,1H3,(H,26,29) |
Clave InChI |
NHAYIQDAFWRTQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011950.png)


![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011960.png)

![N,N-dimethyl-2-[3-(4-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B12011973.png)
![2-[4-(But-2-enyl]phenoxy)acetic acid](/img/structure/B12011978.png)


![2-[3-(2-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12011986.png)
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12012002.png)
